4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-nitrobenzene-1-sulfonamide

Description

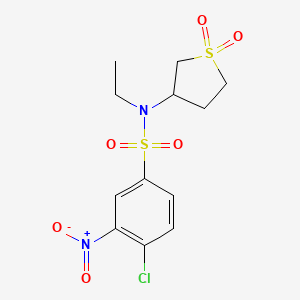

4-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (Cl) at position 4, a nitro group (NO₂) at position 3, and a sulfonamide group (SO₂N) at position 1. The sulfonamide nitrogen is further substituted with an ethyl group (C₂H₅) and a 1,1-dioxothiolan-3-yl moiety, a five-membered sulfur-containing ring with two sulfonyl oxygen atoms.

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O6S2/c1-2-14(9-5-6-22(18,19)8-9)23(20,21)10-3-4-11(13)12(7-10)15(16)17/h3-4,7,9H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHVLDMPULQSAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-nitrobenzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a sulfonamide functional group, which is well-known for its antibacterial properties, and a unique thiolane ring with a dioxo moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.

The molecular formula of this compound is , with a molecular weight of 382.83 g/mol. The presence of the chloro substituent on the benzene ring and the nitro group enhances its reactivity and potential biological interactions.

The biological activity of sulfonamides primarily stems from their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). The unique structural elements of this compound suggest it may also interact with various biological targets through:

- Nitro Group : Participates in redox reactions.

- Sulfonamide Group : Forms hydrogen bonds with target enzymes.

- Thiolane Ring : Interacts with thiol-containing proteins or enzymes.

These interactions may modulate biological pathways relevant to antimicrobial and anticancer activities.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide | Structure | Chloro and sulfonamide groups | Antibacterial |

| 4-Chloro-3-nitrobenzenesulfonamide | Structure | Nitro and sulfonamide groups | Antibacterial |

| Sulfanilamide | Structure | Basic sulfonamide structure | First synthetic antibacterial drug |

The structural similarity between these compounds and this compound suggests potential antibacterial properties against various pathogens.

Research Findings

Recent studies have focused on the synthesis and characterization of compounds similar to this compound. For instance, research has indicated that derivatives containing thiolane rings exhibit significant antioxidant and antimicrobial activities. These findings highlight the importance of structural modifications in enhancing biological efficacy.

Case Study: Antimicrobial Activity

A study assessing the antimicrobial properties of various sulfonamide derivatives demonstrated that compounds with dioxo functionalities exhibited enhanced activity against gram-positive and gram-negative bacteria. This suggests that similar modifications in this compound could lead to improved therapeutic agents.

Comparison with Similar Compounds

4-Chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide ()

- Structural Differences: This compound replaces the 1,1-dioxothiolan-3-yl and ethyl groups with a 2,4-dimethylphenyl substituent.

- However, the lack of a heterocyclic ring could reduce interactions with biological targets requiring three-dimensional binding pockets .

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-ethoxy-N-ethylbenzene-1-sulfonamide ()

- Structural Differences: The ethoxy group (OCH₂CH₃) replaces the nitro and chloro substituents on the benzene ring.

- Functional Implications: The ethoxy group could improve solubility in nonpolar environments, while the absence of Cl and NO₂ may reduce reactivity in electrophilic substitution reactions. This compound’s molecular weight (347.5 g/mol) is lower than the target compound’s estimated weight (~385–400 g/mol), suggesting differences in pharmacokinetic properties .

Heterocyclic Sulfonamide Derivatives

Flusulfamide (4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) ()

- Structural Differences : Flusulfamide features a second chloro group and a trifluoromethyl (CF₃) substituent on the benzene ring, along with a nitro group on the adjacent phenyl ring.

- Functional Implications : The CF₃ group enhances metabolic stability and lipophilicity, contributing to flusulfamide’s use as a soil fungicide. The target compound’s thiolan ring may offer similar stability but with distinct steric effects .

N-[4-Chloro-3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide ()

- Structural Differences : This compound replaces the sulfonamide group with a benzamide (CONH) and introduces a thiazolidin ring (containing nitrogen and sulfur) instead of the thiolan ring.

- Functional Implications : The benzamide group may reduce acidity compared to sulfonamides, affecting hydrogen-bonding capacity. The thiazolidin ring’s nitrogen could enable additional interactions with biological targets, such as enzymes or receptors .

Benzamide Derivatives with Metal Complexes ()

- Activity Context: Benzamide derivatives, such as 4-Chloro-N-(dibenzylcarbamothioyl)benzamide, exhibit antibacterial and antifungal activity when complexed with Pt(II) or Pd(II). The target sulfonamide lacks metal coordination sites but may still show antimicrobial properties due to its nitro and chloro substituents, which are known to disrupt microbial electron transport .

Tolylfluanid and Dichlofluanid ()

- Agrochemical Relevance: These sulfonamide pesticides feature fluorinated alkyl groups and dimethylamino substituents. However, the thiolan ring’s role in this context remains unexplored .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethyl-3-nitrobenzene-1-sulfonamide, and how can yield be improved?

- Methodological Answer : Synthesis typically involves sulfonylation of the thiolane amine intermediate. Key steps include:

- Sulfonyl chloride formation : React 4-chloro-3-nitrobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux (110–120°C) to generate the sulfonyl chloride intermediate .

- Coupling reaction : Combine the sulfonyl chloride with 3-(ethylamino)-1,1-dioxothiolane in anhydrous dichloromethane (DCM) with a base like triethylamine (Et₃N) to neutralize HCl. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Yield optimization : Use catalytic 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency, and purify via column chromatography (gradient elution) to isolate the product in >75% yield .

Q. How can spectroscopic techniques (NMR, IR, X-ray) validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns: The sulfonamide proton (N–H) appears as a broad singlet at δ 9.8–10.2 ppm. The thiolan-3-yl group shows distinct signals for the dioxo-sulfur environment (δ 3.1–3.5 ppm, CH₂ groups) .

- IR : Strong absorption bands at 1350 cm⁻¹ (S=O asymmetric stretch) and 1530 cm⁻¹ (N–O nitro group).

- X-ray crystallography : Resolve the sulfonamide’s tetrahedral geometry and nitro group orientation, as demonstrated for analogous sulfonamides in Acta Crystallographica .

Q. What factors influence the solubility and stability of this compound under varying pH conditions?

- Methodological Answer :

- Solubility : The sulfonamide group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor aqueous solubility. Protonation of the sulfonamide NH at acidic pH (pH < 4) increases water solubility due to ionic character .

- Stability : Avoid prolonged exposure to light (nitro group photodegradation) and basic conditions (hydrolysis of the sulfonamide bond). Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The nitro group’s electron-withdrawing effect stabilizes the sulfonamide’s negative charge, influencing reactivity .

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes like carbonic anhydrase. The sulfonamide moiety may bind zinc ions in active sites, as seen in related compounds .

Q. What structural modifications enhance this compound’s bioactivity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Replace the chloro group with electron-donating substituents (e.g., –OCH₃) to modulate electronic effects. For example, 4-methoxy analogs show improved antimicrobial activity in vitro .

- Toxicity screening : Use in vitro cytotoxicity assays (MTT) on HEK293 cells. The ethyl group on the thiolane nitrogen reduces hepatotoxicity compared to bulkier alkyl chains .

Q. How do contradictory results in enzyme inhibition assays arise, and how can they be resolved?

- Methodological Answer :

- Assay variability : Differences in buffer pH (e.g., Tris vs. phosphate) affect sulfonamide ionization. Standardize assays at pH 7.4 with 0.1% DMSO as a co-solvent .

- Interference : Nitro group redox activity may generate false positives in colorimetric assays. Validate results via LC-MS to detect intact compound .

Q. What experimental and computational methods elucidate the compound’s degradation pathways in environmental systems?

- Methodological Answer :

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC-MS. Major products include 3-nitrobenzoic acid derivatives .

- Reaction path search : Apply quantum chemical calculations (Gaussian 16) to predict intermediates, such as sulfonic acid formation via nucleophilic attack on the sulfur center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.